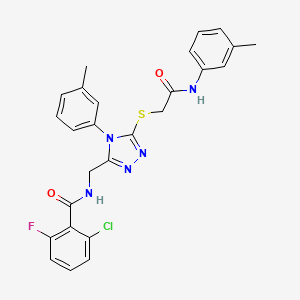

![molecular formula C11H19NO2 B2354411 N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide CAS No. 1251642-50-8](/img/structure/B2354411.png)

N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

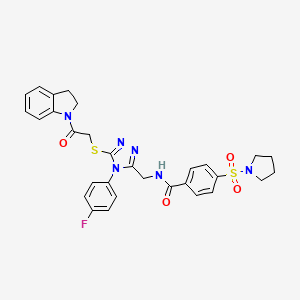

“N-((1-hydroxycyclopentyl)methyl)pent-4-enamide” is a chemical compound with the molecular formula C11H19NO2 . It is a subject of interest in various fields of chemistry and biology .

Synthesis Analysis

The synthesis of enamides like “N-((1-hydroxycyclopentyl)methyl)pent-4-enamide” can be achieved through a novel, one-step N-dehydrogenation of amides . This reaction employs the combination of LiHMDS and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The synthetic utility of the formed enamides was readily demonstrated in a range of downstream transformations .Chemical Reactions Analysis

Enamides, such as “N-((1-hydroxycyclopentyl)methyl)pent-4-enamide”, have unique reactivity profiles. They are versatile reactants, used in a number of settings, such as transition-metal catalysis, photochemistry, or asymmetric catalysis . Several approaches for the preparation of enamides have been reported, typically starting from prefunctionalized substrates .Scientific Research Applications

Antibacterial Activity

Enaminones, a class to which N-((1-hydroxycyclopentyl)methyl)pent-4-enamide belongs, have been studied for their antibacterial properties. Research indicates that complexes of enaminones with metal ions like zinc and iron demonstrate significant antibacterial action. For instance, a study found that a zinc complex of an enaminone exhibited potent action against both Escherichia coli and Staphylococcus aureus, indicating good potential as a bactericide (Mahmud et al., 2010). Similarly, another study synthesized novel enaminones and assessed their antibacterial activity, revealing mild or no activity, highlighting the varying effectiveness of different enaminone derivatives (Cindrić et al., 2018).

Synthetic Applications

Enaminones are also crucial in synthetic chemistry for creating various compounds. A method for the preparation of enamides (N-(alken-1-yl) amides), a category related to N-((1-hydroxycyclopentyl)methyl)pent-4-enamide, has been developed using 'long-distance' migration of double bonds in unsaturated amides (Sergeyev & Hesse, 2003). Another research focused on synthesizing antibiotic SF-2312 using a compound similar to N-((1-hydroxycyclopentyl)methyl)pent-4-enamide, showcasing the relevance of such compounds in developing pharmaceutical agents (Hanaya & Itoh, 2010).

Photoreactivity and Material Applications

Enaminones' photoreactivity has been explored for material science applications. For example, a study synthesized photo-crosslinkable poly(amic acid ester)s with a side chain similar to N-((1-hydroxycyclopentyl)methyl)pent-4-enamide, demonstrating its potential in advanced material technologies (Choi et al., 2009).

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]pent-4-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-3-6-10(13)12-9-11(14)7-4-5-8-11/h2,14H,1,3-9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKQHWHWOKZRCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)NCC1(CCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B2354341.png)

![5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole](/img/structure/B2354343.png)

![2-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2354344.png)

![1-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)cyclopropanecarboxamide](/img/structure/B2354345.png)

![1-(1H-benzo[d]imidazol-2-yl)-2-phenylethanamine dihydrochloride](/img/no-structure.png)

![N-Benzo[1,3]dioxol-5-yl-2-(4-hydroxy-6-propyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2354348.png)

![(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide](/img/structure/B2354349.png)